N-(4-anilinophenyl)-3-chloro-4-nitrobenzamide
Overview
Description
N-(4-anilinophenyl)-3-chloro-4-nitrobenzamide is a useful research compound. Its molecular formula is C19H14ClN3O3 and its molecular weight is 367.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.0723690 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Engineering and Structural Analysis
Research in crystal engineering explores the structural characteristics of compounds related to N-(4-anilinophenyl)-3-chloro-4-nitrobenzamide. For instance, studies have highlighted the formation of three-dimensional hydrogen-bonded frameworks in compounds like N-anilino-4-nitrobenzamide. These frameworks are established through a combination of hydrogen bonds, contributing to the compound's stability and potential for further chemical modification (Wardell, Low, & Glidewell, 2007).
Environmental Remediation
Nitrobenzene derivatives, closely related to this compound, have been studied for their potential in environmental remediation. Specifically, the efficient reduction of nitrobenzene to aniline has been demonstrated using biocatalyzed cathodes, offering a sustainable approach to detoxify pollutants found in the environment (Wang et al., 2011). This process highlights the conversion of toxic compounds into less harmful products through microbial catalysis.
Catalysis and Chemical Transformations
Studies on the catalytic hydrogenation of nitrobenzene, a process relevant to the derivatives of this compound, provide insights into reaction mechanisms at the molecular level. For example, the reduction of nitrobenzene to aniline over transition metals like platinum has been explored to understand the activation of nitro groups and the influence of adsorption on kinetics (Sheng et al., 2016). These findings are critical for the development of efficient catalytic processes for industrial applications.
Properties
IUPAC Name |
N-(4-anilinophenyl)-3-chloro-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3/c20-17-12-13(6-11-18(17)23(25)26)19(24)22-16-9-7-15(8-10-16)21-14-4-2-1-3-5-14/h1-12,21H,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKMCCVQSSDQDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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